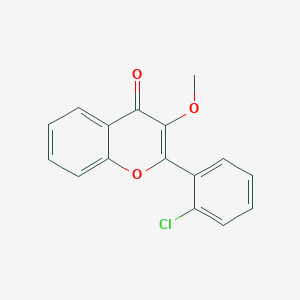
2-(2-chlorophenyl)-3-methoxy-4H-chromen-4-one
Vue d'ensemble
Description
2-(2-chlorophenyl)-3-methoxy-4H-chromen-4-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. It belongs to the chemical class of chromones and is known for its selective action against grasses and broadleaf weeds.
Mécanisme D'action
2-(2-chlorophenyl)-3-methoxy-4H-chromen-4-one works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. The herbicide targets the enzyme phytoene desaturase, which is involved in the conversion of phytoene to lycopene. Without carotenoids, the plants are unable to protect themselves from oxidative stress, leading to their death.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-3-methoxy-4H-chromen-4-one has been found to have a low toxicity to non-target organisms, including humans and animals. However, studies have shown that exposure to the herbicide can cause oxidative stress and damage to the liver and kidneys in rats. The herbicide has also been found to affect the growth and development of some plant species, such as rice and wheat.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenyl)-3-methoxy-4H-chromen-4-one has several advantages for use in lab experiments. It is a selective herbicide, meaning that it only affects certain plant species, making it useful for studying plant physiology and biochemistry. The herbicide is also relatively inexpensive and easy to use. However, 2-(2-chlorophenyl)-3-methoxy-4H-chromen-4-one has some limitations, such as its low solubility in water, which can make it difficult to prepare solutions for experiments. It also has a short half-life in soil, which can limit its effectiveness in field studies.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenyl)-3-methoxy-4H-chromen-4-one. One area of interest is the development of new formulations that can improve the herbicide's effectiveness and reduce its impact on the environment. Another area of research is the study of the herbicide's impact on non-target organisms, including insects and soil microorganisms. Finally, there is a need for more research on the mechanisms of herbicide resistance in weeds and the development of new strategies for weed control.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-3-methoxy-4H-chromen-4-one has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective against a wide range of weeds, including some that are resistant to other herbicides. The herbicide has also been found to have a low toxicity to non-target organisms, making it a safer option for weed control.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-3-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-16-14(18)11-7-3-5-9-13(11)20-15(16)10-6-2-4-8-12(10)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTXAPPSMRHOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-3-methoxychromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-5-thioxo-2-imidazolidinone](/img/structure/B4673981.png)
![ethyl 4-ethyl-2-({[(4-hydroxy-3-methylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4673984.png)
![N-{4-[(ethoxyacetyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B4673985.png)
![2-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4673992.png)

![6-chloro-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one](/img/structure/B4674002.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4674026.png)
![3-[4-(5-isopropyl-2-methylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4674030.png)
![N-[4-(aminocarbonyl)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4674037.png)
![N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea](/img/structure/B4674039.png)
![4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4674064.png)
![2-methoxy-3-methyl-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4674074.png)
![2-chloro-10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B4674077.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4674088.png)